molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

カタログ番号: B1445406
CAS番号: 1429505-77-0
分子量: 245.72 g/mol
InChIキー: UODQQZVHIMUSRD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQQZVHIMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number for this compound, this guide focuses on its de novo synthesis, purification, and detailed analytical characterization. We will explore the strategic incorporation of the 4-fluorobenzyl moiety and its impact on the physicochemical and pharmacological properties of the piperidine scaffold. This document provides detailed experimental protocols, mechanistic insights, and a discussion of potential applications, serving as a valuable resource for researchers working on the development of novel therapeutics.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties.[1] The strategic introduction of fluorine into drug candidates has become a powerful tool in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity.[2][3] The combination of a piperidine scaffold with a fluorine-containing substituent, as seen in 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, presents a promising avenue for the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders.[1]

This guide will provide a detailed exploration of the synthesis and characterization of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride, offering a foundational understanding for its application in drug development programs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is crucial for its application in drug discovery. The following table summarizes the predicted and experimentally determined properties of the core molecule and its hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)Method
Molecular Formula C₁₂H₁₆FNOC₁₂H₁₇ClFNOCalculated
Molecular Weight 210.26 g/mol 246.71 g/mol Calculated
Appearance Off-white to pale yellow solidWhite to off-white crystalline solidPredicted
Melting Point Not available>150 °C (with decomposition)Predicted
Solubility Soluble in methanol, ethanol, DMSOSoluble in water, methanolPredicted
pKa (Piperidine Nitrogen) ~9.5Not ApplicablePredicted

Synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most logical and widely applicable synthetic route involves a Grignard reaction between a suitable N-protected 4-piperidone and a 4-fluorobenzyl magnesium halide, followed by deprotection and salt formation.[4]

Synthetic Strategy Overview

The overall synthetic workflow can be visualized as a three-stage process:

Synthetic Workflow A Stage 1: Preparation of 4-Fluorobenzyl Grignard Reagent B Stage 2: Grignard Reaction with N-Boc-4-piperidone A->B Nucleophilic Addition C Stage 3: Deprotection and Hydrochloride Salt Formation B->C Acidic Hydrolysis

Caption: Synthetic workflow for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride.

Detailed Experimental Protocols

PART 1: Preparation of 4-Fluorobenzylmagnesium Bromide (Grignard Reagent)

This procedure outlines the formation of the Grignard reagent, a critical intermediate for the subsequent C-C bond formation. Strict anhydrous conditions are paramount for the success of this reaction.[5]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 4-Fluorobenzyl bromide

  • Anhydrous tetrahydrofuran (THF)

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

  • Add a single crystal of iodine.

  • Assemble the apparatus and flush with dry nitrogen.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, add a solution of 4-fluorobenzyl bromide (1.0 eq.) in anhydrous THF.

  • Add a few drops of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be required to initiate the reaction.

  • Once initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent. The resulting greyish-brown solution is used directly in the next step.

PART 2: Synthesis of 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol

The nucleophilic addition of the Grignard reagent to N-Boc-4-piperidone forms the carbon skeleton of the target molecule. The Boc (tert-butoxycarbonyl) protecting group is chosen for its stability under the basic reaction conditions and its facile removal under acidic conditions.[6]

Materials:

  • Solution of 4-fluorobenzylmagnesium bromide in THF (from Part 1)

  • N-Boc-4-piperidone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Protocol:

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF.

  • Add the N-Boc-4-piperidone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol.

PART 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt to improve aqueous solubility and handling.[7]

Materials:

  • 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Protocol:

  • Dissolve the purified 1-Boc-4-(4-fluorobenzyl)piperidin-4-ol in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane (approximately 5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 2-4 hours. The formation of a precipitate indicates the formation of the hydrochloride salt.

  • Monitor the deprotection by TLC until the starting material is fully consumed.

  • Add diethyl ether to the reaction mixture to facilitate further precipitation of the product.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride as a white to off-white solid.

Analytical Characterization

Unambiguous characterization of the synthesized 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is essential to confirm its structure and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 9.0-10.0 (br s, 2H): NH₂⁺ protons of the piperidinium ring.

  • δ 7.20-7.35 (m, 2H): Aromatic protons ortho to the fluorine atom.

  • δ 7.05-7.15 (m, 2H): Aromatic protons meta to the fluorine atom.

  • δ 5.0-5.5 (br s, 1H): Hydroxyl proton.

  • δ 2.80-3.20 (m, 4H): Protons on the piperidine ring adjacent to the nitrogen.

  • δ 2.75 (s, 2H): Benzylic protons.

  • δ 1.50-1.70 (m, 4H): Remaining protons on the piperidine ring.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 161.5 (d, J = 243 Hz): Carbon attached to fluorine.

  • δ 134.0 (d, J = 3 Hz): Quaternary aromatic carbon.

  • δ 131.0 (d, J = 8 Hz): Aromatic CH ortho to fluorine.

  • δ 115.0 (d, J = 21 Hz): Aromatic CH meta to fluorine.

  • δ 70.0: Quaternary carbon of the piperidine ring bearing the hydroxyl and benzyl groups.

  • δ 45.0: Benzylic carbon.

  • δ 42.0: Piperidine carbons adjacent to nitrogen.

  • δ 35.0: Remaining piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS) (ESI+): Calculated for C₁₂H₁₇FNO [M+H]⁺: 210.1289; Found: 210.1291.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Broad peak at 3200-3400 cm⁻¹: O-H stretching of the hydroxyl group and N-H stretching of the ammonium salt.

  • Sharp peak around 1600 cm⁻¹: C=C stretching of the aromatic ring.

  • Strong peak around 1220 cm⁻¹: C-F stretching.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(4-Fluorobenzyl)piperidin-4-ol scaffold is a valuable building block for the synthesis of a diverse range of biologically active molecules. The presence of the tertiary alcohol provides a site for further functionalization, while the fluorinated benzyl group can enhance binding to target proteins and improve metabolic stability.

Potential Therapeutic Targets

Derivatives of this scaffold have been investigated for their activity against a variety of biological targets, including:

  • Serotonin and Dopamine Receptors: The piperidine moiety is a common feature in many CNS-active drugs.

  • Enzyme Inhibition: The hydroxyl group can act as a hydrogen bond donor, interacting with the active sites of various enzymes.[8]

  • Ion Channels: The overall lipophilicity and charge distribution can influence interactions with ion channels.

Structure-Activity Relationship (SAR) Studies

This core structure serves as an excellent starting point for SAR studies. Modifications can be readily made at several positions to optimize potency, selectivity, and pharmacokinetic properties.

SAR Core 4-(4-Fluorobenzyl)piperidin-4-ol Core Scaffold R1 Modification of Piperidine Nitrogen Core->R1 Alkylation, Acylation R2 Functionalization of Hydroxyl Group Core->R2 Esterification, Etherification R3 Substitution on Fluorophenyl Ring Core->R3 Introduction of other substituents

Caption: Potential sites for Structure-Activity Relationship (SAR) studies.

Safety and Handling

As with all laboratory chemicals, 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride. By detailing a robust synthetic protocol and thorough analytical characterization methods, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The strategic incorporation of fluorine into the piperidine scaffold offers significant opportunities for the development of novel therapeutics with enhanced pharmacological profiles.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. (2016). Molecules. Retrieved from [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. (n.d.). Organic Letters. Retrieved from [Link]

  • Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). PubMed Central. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved from [Link]

Sources

Literature review of 4-substituted piperidin-4-ol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The Quaternary Center: Strategic Synthesis of 4-Substituted Piperidin-4-ol Scaffolds

Executive Summary

The 4-substituted piperidin-4-ol motif represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for neuroleptics (e.g., Haloperidol), antihistamines (e.g., Terfenadine derivatives), and opioid receptor modulators. The construction of this quaternary center, however, presents a specific synthetic challenge: the high basicity of organometallic nucleophiles often favors enolization of the piperidone precursor over the desired nucleophilic addition.

This guide details the strategic synthesis of these intermediates, moving beyond basic textbook additions to field-proven, robust methodologies. We focus on the Cerium(III) Chloride-mediated Grignard addition , a protocol that solves the enolization problem and ensures high yields of the target quaternary alcohol.

The Synthetic Landscape: Nucleophilic Addition to 4-Piperidones

The primary route to 4-substituted piperidin-4-ols is the addition of carbon nucleophiles to


-protected-4-piperidones. However, the choice of reagent dictates the success of the reaction.
The Enolization Trap

4-Piperidones are prone to enolization because the


-protons are relatively acidic. Hard nucleophiles like alkyl Grignards (RMgX) act as bases, deprotonating the ketone to form an enolate.[1] Upon quenching, the starting material is regenerated, resulting in low yields and wasted reagents.
Strategic Alternatives
  • Organolithiums (RLi): Being more nucleophilic and less basic than Grignards in certain solvents, RLi reagents at low temperatures (-78°C) often favor addition. However, they are less compatible with sensitive functional groups.

  • Lanthanide Mediation (The Superior Route): The addition of anhydrous Cerium(III) Chloride (

    
    ) suppresses basicity and activates the carbonyl, allowing the Grignard reagent to act purely as a nucleophile.
    
Visualizing the Pathway

The following diagram illustrates the decision matrix for synthesizing these scaffolds, highlighting the divergence between enolization (failure) and addition (success).

ReactionPathways Start N-Protected 4-Piperidone Grignard Standard Grignard (RMgX) Start->Grignard Direct Addn Lithium Organolithium (-78°C) Start->Lithium Cryogenic Cerium CeCl3 Mediated (Imamoto Cond.) Start->Cerium Activation Enolate Enolate Formation (Deprotonation) Grignard->Enolate Major Path (Basicity) Recovery Recovered Starting Material (Failure) Enolate->Recovery Aq. Workup Product 4-Substituted Piperidin-4-ol Lithium->Product Good Yield Cerium->Product Excellent Yield (Chemo-selective)

Caption: Figure 1. Mechanistic divergence in nucleophilic addition to piperidones. The CeCl3 route avoids the enolization trap common with standard Grignard reagents.

Deep Dive: The Cerium(III) Chloride Protocol

The use of


 (Imamoto's Reagent) is the industry standard for robust additions to sterically sensitive or enolizable ketones [1]. The mechanism involves the transmetallation or formation of a less basic organocerium species (

), which is highly nucleophilic but insufficiently basic to deprotonate the

-position.
Critical Pre-requisite: Drying the Salt

Commercially available


 is useless without activation. It must be dehydrated. Attempting to use the hydrate will destroy the Grignard reagent.

The "Clumping" Phenomenon: If water is removed too quickly,


 forms a hard, ceramic-like cake that cannot be stirred. The dehydration must be gradual and under high vacuum.

Experimental Protocol: Synthesis of 1-Boc-4-phenylpiperidin-4-ol

Objective: Synthesis of the target scaffold using the CeCl3-mediated addition of Phenylmagnesium Bromide.

Reagents:

  • 1-Boc-4-piperidone (

    
     equiv)
    
  • Cerium(III) Chloride Heptahydrate (

    
     equiv)
    
  • Phenylmagnesium Bromide (

    
     equiv, 1.0 M in THF)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Activation of CeCl3 (The Critical Step):

    • Place

      
       in a reaction flask equipped with a stir bar.
      
    • Heat to 140–150°C under high vacuum (<0.5 mmHg) for 2–3 hours. Note: Ensure the powder remains loose. If it clumps, crush it under inert atmosphere.

    • Cool to room temperature under Argon. The salt should be a fine white powder.

  • Slurry Formation:

    • Add anhydrous THF to the flask.

    • Stir the suspension vigorously at room temperature for 2 hours. Why? This "ages" the salt, ensuring the crystal lattice is solvated and ready for transmetallation.

  • Reaction Assembly:

    • Cool the

      
      /THF suspension to 0°C .
      
    • Add the Grignard reagent (PhMgBr) dropwise. The mixture may turn slightly gray/brown. Stir for 30 minutes to allow organocerium formation.

    • Dissolve 1-Boc-4-piperidone in minimal anhydrous THF.

    • Add the ketone solution dropwise to the organocerium mixture at 0°C.

  • Completion & Workup:

    • Monitor by TLC (or LC-MS). The reaction is usually complete within 1 hour.

    • Quench: Add saturated aqueous

      
       solution slowly. Caution: Exothermic.
      
    • Extraction: Extract with Ethyl Acetate (3x).

    • Purification: Wash combined organics with brine, dry over

      
      , and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
      
Workflow Diagram

ExperimentalFlow Step1 Step 1: Dehydration CeCl3·7H2O -> CeCl3 (anhyd) 140°C, Vacuum, 2h Step2 Step 2: Activation Stir in THF, RT, 2h (Milky Suspension) Step1->Step2 Step3 Step 3: Transmetallation Add R-MgBr at 0°C Wait 30 min Step2->Step3 Step4 Step 4: Addition Add Piperidone Solution Stir 1h at 0°C Step3->Step4 Step5 Step 5: Workup Quench w/ NH4Cl Extract EtOAc Step4->Step5

Caption: Figure 2. Step-by-step workflow for the CeCl3-mediated Grignard addition protocol.

Comparative Data: Yield Optimization

The following table summarizes literature yields for the addition of phenyl nucleophiles to 4-piperidones, demonstrating the superiority of the organocerium method.

NucleophileConditionsEnolization %Product YieldNotes
PhMgBr THF, 0°CHigh (~60%)30-40%Significant recovery of starting ketone.
PhLi THF, -78°CLow (~10%)75-85%Requires cryogenic cooling; incompatible with esters/nitriles.
PhMgBr + CeCl3 THF, 0°CNegligible 90-95% Robust, scalable, tolerates higher temperatures than PhLi.

Medicinal Chemistry Applications

The 4-substituted piperidin-4-ol core is not just an intermediate; it is a pharmacophore capable of engaging in specific receptor interactions (often H-bonding via the axial/equatorial hydroxyl).

Drug / CompoundClassStructural Role of 4-OH Piperidine
Haloperidol AntipsychoticThe 4-aryl-4-ol moiety is critical for D2 dopamine receptor binding [2].
Loperamide AntidiarrhealContains a 4-aryl-4-substituted piperidine core (precursor chemistry).
Terfenadine AntihistamineMetabolized to Fexofenadine; the piperidine alcohol is a key structural feature.
Ebastine AntihistamineFeatures the 4-substituted piperidine scaffold.[2][3]

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Saeed, M., et al. "Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives."[4] Chemical & Pharmaceutical Bulletin, vol. 53, no.[4] 1, 2005, pp. 64-66.[4] Link[4]

  • Dimitrov, M., et al. "Synthesis of 4-substituted-4-hydroxypiperidines." Organic Syntheses, Coll. Vol. 9, 1998, p. 626. Link

  • Clayden, J., Greeves, N., Warren, S. "Organometallic Reagents in Synthesis." Organic Chemistry, 2nd Edition, Oxford University Press, 2012.

Sources

Methodological & Application

Procedure for converting 4-(4-Fluorobenzyl)piperidin-4-ol free base to HCl salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a rigorous, field-validated protocol for converting 4-(4-fluorobenzyl)piperidin-4-ol (Free Base) to its hydrochloride salt. Unlike simple amines, this compound contains a tertiary alcohol at the C4 position, which introduces a risk of acid-catalyzed dehydration to the corresponding tetrahydropyridine (alkene) under harsh conditions. To mitigate this, this guide prioritizes an anhydrous precipitation method using HCl in dioxane/ether, ensuring high purity (>98%) and preventing side-reaction formation.

Introduction & Chemical Context

4-(4-Fluorobenzyl)piperidin-4-ol is a 4,4-disubstituted piperidine intermediate often utilized in the synthesis of NMDA antagonists and antipsychotic pharmacophores.

  • Structural Challenge: The molecule features a tertiary alcohol adjacent to a benzylic methylene group.[1] While the piperidine nitrogen is the primary site of protonation (pKa ~10-11), the tertiary alcohol is susceptible to elimination (dehydration) in the presence of strong aqueous acids and heat.

  • Objective: Form the stable, crystalline hydrochloride salt (protonated at the secondary amine) without compromising the integrity of the tertiary hydroxyl group.

Reaction Scheme


Materials & Equipment

Reagents
ReagentGradeRoleNotes
4-(4-Fluorobenzyl)piperidin-4-ol >97% PurityStarting MaterialFree base, likely a solid or viscous oil.[2][3]
HCl in 1,4-Dioxane (4.0 M) AnhydrousAcid SourcePreferred over aqueous HCl to prevent hydrolysis/dehydration.
2-Propanol (IPA) HPLC GradeSolventPrimary solvent for dissolution.
Diethyl Ether or MTBE AnhydrousAnti-solventUsed to drive precipitation and wash the cake.
Ethyl Acetate ACS ReagentRecrystallizationAlternative anti-solvent.
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Temperature Control: Ice-water bath (0–5 °C).

  • Filtration: Buchner funnel with sintered glass disc (Medium porosity) or PTFE membrane.

  • Drying: Vacuum oven capable of 40 °C at <10 mbar.

Experimental Protocol

Method A: Anhydrous Precipitation (Preferred)

Rationale: This method minimizes water content, significantly reducing the risk of acid-catalyzed dehydration of the tertiary alcohol.

Step 1: Dissolution[4][5]
  • Charge 10.0 g (47.8 mmol) of 4-(4-Fluorobenzyl)piperidin-4-ol free base into a 250 mL 3-neck RBF.

  • Add 50 mL of anhydrous 2-Propanol (IPA) .

  • Stir at room temperature (20–25 °C) until fully dissolved. If the free base is oily or slow to dissolve, gently warm to 35 °C, then cool back to room temperature.

Step 2: Acid Addition
  • Cool the solution to 0–5 °C using an ice-water bath. Critical: Controlling exotherm prevents local overheating and decomposition.

  • Slowly add 13.2 mL (52.6 mmol, 1.1 eq) of 4.0 M HCl in Dioxane dropwise over 20 minutes via an addition funnel or syringe pump.

    • Observation: A white precipitate should begin to form immediately or shortly after addition starts.

  • Remove the ice bath and allow the slurry to stir at room temperature for 2 hours to ensure complete salt formation and crystal maturation.

Step 3: Isolation
  • Add 50 mL of Anhydrous Diethyl Ether (or MTBE) dropwise to the slurry to maximize precipitation (Anti-solvent effect).

  • Stir for an additional 30 minutes.

  • Filter the solid using a sintered glass Buchner funnel under vacuum.

  • Wash: Rinse the filter cake twice with 20 mL of cold (0 °C) 1:1 IPA/Ether mixture .

  • Suction Dry: Allow air to pull through the cake for 15 minutes.

Step 4: Drying[6]
  • Transfer the damp cake to a vacuum oven.

  • Dry at 40 °C under full vacuum (<10 mbar) for 12–24 hours.

    • Note: Do not exceed 50 °C. Higher temperatures with residual acid traces may trigger dehydration.

Method B: Recrystallization (Purification)

If the crude salt from Method A is not >99% pure or appears hygroscopic/oily.

  • Dissolve the crude salt in the minimum amount of boiling Ethanol (EtOH) or IPA .

  • Once dissolved, remove from heat.

  • Add Ethyl Acetate dropwise until a faint turbidity persists.

  • Allow to cool slowly to room temperature, then refrigerate at 4 °C overnight.

  • Filter and dry as above.

Process Analytical Technology (PAT) & QC

TestMethodAcceptance CriteriaPurpose
Identity 1H-NMR (DMSO-d6)Shift of piperidine ring protons downfield (~3.0-3.5 ppm). Integration of benzyl/aromatic protons.Confirm salt formation.[7]
Purity HPLC (C18, ACN/Water)>98.0% AreaQuantify purity.
Impurity Check 1H-NMRAbsence of alkene proton signals (approx 5.5-6.0 ppm).Critical: Ensure no dehydration to tetrahydropyridine occurred.
Counter-ion Silver Nitrate Titration13.5% - 14.5% w/w ChlorideConfirm mono-HCl stoichiometry.

Workflow Visualization

SaltFormation Start Free Base (Solid/Oil) Dissolve Dissolution (Anhydrous IPA) Start->Dissolve Cool Cooling (0-5 °C) Dissolve->Cool AcidAdd Acid Addition (4M HCl in Dioxane) Cool->AcidAdd Dropwise Precip Precipitation (Add Et2O/MTBE) AcidAdd->Precip Stir 2h Filter Filtration & Washing Precip->Filter Dry Vacuum Drying (<40 °C) Filter->Dry QC QC Analysis (NMR, HPLC) Dry->QC QC->Dissolve If Purity <98%

Caption: Workflow for the anhydrous conversion of 4-(4-fluorobenzyl)piperidin-4-ol to its HCl salt, featuring a recrystallization feedback loop.

Troubleshooting Guide

Issue 1: "Oiling Out"
  • Symptom: Instead of a white powder, a sticky gum forms at the bottom of the flask.

  • Cause: Solvent polarity is too high, or the addition of ether was too rapid.

  • Solution:

    • Decant the supernatant solvent.

    • Add fresh anhydrous Ether or MTBE to the gum.

    • Scratch the side of the flask vigorously with a glass rod to induce nucleation.

    • Sonication for 5–10 minutes can also trigger crystallization.

Issue 2: Hygroscopicity
  • Symptom: The dried solid becomes sticky upon exposure to air.

  • Cause: Residual HCl or inherent hygroscopicity of the salt form.

  • Solution: Ensure the salt is washed thoroughly with ether to remove excess HCl. Store in a desiccator. If persistent, consider recrystallizing from Acetone/Ethanol as acetone solvates are often less hygroscopic (though check for solvate formation).

Issue 3: Dehydration (Impurity Formation)
  • Symptom: New peaks in NMR at 5.5–6.0 ppm (alkene) and loss of the tertiary alcohol signal.

  • Cause: Acid concentration too high or temperature during drying/reaction was too high.

  • Solution: Repeat synthesis maintaining strict 0 °C during addition and ensure drying does not exceed 40 °C . Use exact stoichiometry (1.05–1.1 eq) of HCl.

References

  • ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis procedures. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine (Analogous structure). Retrieved from

  • PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine (General Mannich/Grignard protocols). Retrieved from

  • BenchChem. Technical Guide to Piperidine Hydrochloride Salts. Retrieved from

Sources

Application Notes & Protocols: The Strategic Use of 4-(4-Fluorobenzyl)piperidin-4-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value Proposition of a Fluorinated Piperidine Scaffold

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, foundational to a vast number of therapeutic agents due to its favorable pharmacokinetic properties and synthetic versatility.[1] The strategic introduction of a 4-fluorobenzyl group onto this core structure, yielding 4-(4-Fluorobenzyl)piperidin-4-ol, creates a high-value pharmaceutical intermediate. The fluorine atom is a critical bioisostere for hydrogen, capable of modulating metabolic stability, lipophilicity, and binding affinity to target proteins without significantly increasing steric bulk.

This guide provides an in-depth exploration of 4-(4-Fluorobenzyl)piperidin-4-ol, focusing on its application as a key building block in the synthesis of Central Nervous System (CNS) active compounds. We will elucidate the causality behind its synthetic utility, provide a detailed, field-proven protocol for its application, and outline the necessary analytical methods for characterization, thereby offering a comprehensive resource for researchers and drug development professionals.

Physicochemical & Structural Data

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of 4-(4-Fluorobenzyl)piperidin-4-ol are summarized below.

PropertyValue
IUPAC Name 4-[(4-fluorophenyl)methyl]piperidin-4-ol
Molecular Formula C₁₂H₁₆FNO
Molecular Weight 209.26 g/mol
CAS Number 34433-72-2
Appearance Off-white to white crystalline solid
Melting Point 137-138 °C[2]
Solubility Soluble in Toluene, Ethanol, DCM; sparingly soluble in water

Core Application: A Versatile Nucleophile for CNS Drug Synthesis

The primary utility of 4-(4-Fluorobenzyl)piperidin-4-ol lies in the nucleophilic character of its secondary amine. This functionality allows for facile N-alkylation reactions, enabling the coupling of the piperidine core to various electrophilic side chains. This is a common strategy in the synthesis of butyrophenone antipsychotics and other CNS-targeted molecules.[2][3]

A seminal application is its use as a precursor in the synthesis of compounds with depressant activity on the central nervous system.[2] The reaction involves the alkylation of the piperidine nitrogen with a halo-butyrophenone derivative. This specific transformation serves as our model protocol, demonstrating a robust and scalable method for leveraging this intermediate.

Beyond this classic application, derivatives of the core 4-(4-fluorobenzyl)piperidine structure are instrumental in developing:

  • Tyrosinase Inhibitors: For treating skin hyperpigmentation disorders.[1][4]

  • NMDA Receptor Antagonists: Investigated for neuroprotective potential in conditions like Parkinson's and Alzheimer's disease.[1][5]

The diagram below illustrates the logical flow from the intermediate to a potential therapeutic application.

G cluster_0 Synthesis Pathway cluster_1 Therapeutic Application Intermediate 4-(4-Fluorobenzyl)piperidin-4-ol (Nucleophile) Product Final API Precursor (e.g., Butyrophenone Derivative) Intermediate->Product N-Alkylation (Protocol Below) Reagent Electrophilic Side Chain (e.g., 4-Chloro-4'-fluorobutyrophenone) Reagent->Product API Active Pharmaceutical Ingredient (API) Product->API Final Processing/ Salt Formation Target CNS Receptor (e.g., Dopamine D2) API->Target Binds to Effect Pharmacological Effect (e.g., Antipsychotic Activity) Target->Effect Modulates G start Start reagents Combine Reactants: - 4-(4-Fluorobenzyl)piperidin-4-ol - 4-Chloro-4'-fluorobutyrophenone - NaHCO₃, KI, Toluene start->reagents reflux Heat to Reflux (111 °C, 40 hours) reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Salts cool->filter evaporate Evaporate Toluene (Reduced Pressure) filter->evaporate purify Purify Crude Product (Recrystallization or Chromatography) evaporate->purify end Pure Product purify->end

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Fluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

<Step>

Welcome to the Technical Support Center for the purification of 4-(4-Fluorobenzyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the purification of this important synthetic intermediate.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the purification of your crude 4-(4-Fluorobenzyl)piperidin-4-ol product.

Question 1: My final product has a low and broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. In the synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol, particularly via a Grignard reaction with an N-protected 4-piperidone derivative, several impurities can arise.[1]

Common Impurities:

  • Unreacted Starting Materials: Residual N-protected-4-piperidone and 4-fluorobromobenzene.

  • Grignard Reagent-Related Impurities: A significant byproduct is often 4,4'-difluorobiphenyl, which forms from the coupling of the Grignard reagent with unreacted 4-fluorobromobenzene.[1][2] This impurity is typically yellowish.[2]

  • Side-Reaction Products: Byproducts can result from the Grignard reagent reacting with the N-protecting group or the solvent.[1]

  • Degradation Products: The acidic workup for removing the protecting group can sometimes lead to dehydration of the tertiary alcohol.

Analytical Workflow to Identify Impurities:

dot graph "Analytical_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

Crude_Product [label="Crude Product"]; TLC [label="Thin-Layer Chromatography (TLC)"]; NMR [label="NMR Spectroscopy (¹H, ¹³C, ¹⁹F)"]; MS [label="Mass Spectrometry (MS)"]; Impurity_Identified [label="Impurity Profile Established", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude_Product -> TLC [label="Initial Assessment"]; TLC -> NMR [label="Fraction Collection & Analysis"]; NMR -> MS [label="Structural Confirmation"]; MS -> Impurity_Identified; } caption { label = "Workflow for Impurity Identification"; fontsize = 12; fontname = "Arial"; } enddot

Solution: Proceed with a systematic purification strategy as outlined in the following sections. Recrystallization is often the first and most effective step.[1]

Question 2: My TLC analysis shows multiple spots. How do I choose the right purification technique?

The number and polarity of the spots on your TLC plate will guide your purification strategy.

TLC Observation Likely Scenario Recommended Primary Technique
One major spot with minor, less polar spots The main impurity is likely a non-polar byproduct like 4,4'-difluorobiphenyl.Recrystallization
Multiple spots with varying polarities A mixture of starting materials, byproducts, and the desired product is present.Column Chromatography
Streaking or spots remaining at the baseline Highly polar impurities or salts are present.Acid-Base Extraction followed by Recrystallization or Chromatography

Workflow for Purification Method Selection:

dot graph "Purification_Decision_Tree" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10"];

TLC_Analysis [label="TLC Analysis of Crude Product", shape="diamond", fillcolor="#FBBC05"]; Recrystallization [label="Recrystallization"]; Column_Chromatography [label="Column Chromatography"]; Acid_Base_Extraction [label="Acid-Base Extraction"]; Purity_Check [label="Check Purity (TLC, NMR)", shape="diamond", fillcolor="#FBBC05"]; Pure_Product [label="Pure Product", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repurify [label="Re-purify if necessary"];

TLC_Analysis -> Recrystallization [label="Mainly non-polar impurities"]; TLC_Analysis -> Column_Chromatography [label="Multiple impurities of varying polarity"]; TLC_Analysis -> Acid_Base_Extraction [label="Baseline impurities/salts"]; Recrystallization -> Purity_Check; Column_Chromatography -> Purity_Check; Acid_Base_Extraction -> Purity_Check; Purity_Check -> Pure_Product [label="Pure"]; Purity_Check -> Repurify [label="Not Pure"]; Repurify -> TLC_Analysis; } caption { label = "Decision Tree for Purification Method"; fontsize = 12; fontname = "Arial"; } enddot

Question 3: I tried recrystallization, but the yield is very low. What went wrong?

Low yield during recrystallization can be due to several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene is a commonly used solvent for the recrystallization of similar compounds.[1]

  • Using Too Much Solvent: This will keep your product dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature Crystallization: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize on the filter paper. Use a heated funnel or pre-heat your glassware.

Protocol for Optimal Recrystallization:

  • Solvent Selection: Start with toluene. If solubility is an issue, consider solvent mixtures like ethyl acetate/hexane.[1]

  • Dissolution: In a flask, add a minimal amount of hot solvent to your crude product and heat with stirring until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You should see crystals forming.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the purification and analysis of 4-(4-Fluorobenzyl)piperidin-4-ol.

Question 4: What is the best solvent system for column chromatography of 4-(4-Fluorobenzyl)piperidin-4-ol?

The polarity of the eluent is crucial for good separation. Since 4-(4-Fluorobenzyl)piperidin-4-ol is a tertiary alcohol, it is a relatively polar compound.

Recommended Approach:

  • Stationary Phase: Use silica gel as it is a polar adsorbent suitable for separating compounds of varying polarities.[3][4]

  • Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A common solvent system is a mixture of ethyl acetate and hexane.[1]

    • Begin with a low percentage of ethyl acetate in hexane (e.g., 10-20%) to elute non-polar impurities like 4,4'-difluorobiphenyl first.

    • Gradually increase the proportion of ethyl acetate to elute your desired product.

  • Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.[4][5]

Elution Order on Silica Gel:

Compound Type Polarity Elution Order
Hydrocarbons (e.g., 4,4'-difluorobiphenyl)Non-polarFirst
Ethers, EstersModerately PolarIntermediate
KetonesModerately PolarIntermediate
Alcohols (e.g., your product) Polar Later
Carboxylic AcidsVery PolarLast (or may not elute)

This table is a general guide; the exact order can vary.[3]

Question 5: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is essential to confirm the purity and structure of your 4-(4-Fluorobenzyl)piperidin-4-ol.

  • ¹H NMR (Proton NMR): This will give you information about the number and types of protons in your molecule. Look for the characteristic signals of the aromatic protons, the benzyl protons, and the piperidine ring protons.

  • ¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point within the expected range indicates high purity.

  • TLC: A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

Question 6: My product appears to be an oil, not a solid. What should I do?

If your purified product is an oil, it could be due to a few reasons:

  • Residual Solvent: Ensure all solvent has been removed under high vacuum.

  • Persistent Impurities: Some impurities can act as a "eutectic" mixture, lowering the melting point of your compound and causing it to be an oil at room temperature. In this case, further purification by column chromatography may be necessary.

  • Hygroscopic Nature: The compound may have absorbed moisture from the air. Try drying it under high vacuum in the presence of a desiccant like phosphorus pentoxide.

If all else fails, consider converting the free base to its hydrochloride salt, which is often a more crystalline and stable solid. This can be achieved by dissolving the oil in a suitable solvent like diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.

III. References

  • Benchchem. Technical Support Center: Production of 4-(4-fluorophenyl)piperidin-4-ol. Available from:

  • PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Available from:

  • University of Alberta. Column chromatography. Available from:

  • University of Colorado Boulder. Column Chromatography. Available from:

  • Wikipedia. Ketanserin. Available from:

  • Google Patents. Synthesis method of N-boc-4-hydroxypiperidine. Available from:

  • Guidechem. How can 4-(4-chlorophenyl) piperidin-4-ol be synthesized?. Available from:

  • Chemistry LibreTexts. The Grignard Reaction (Experiment). Available from:

  • YouTube. column chromatography & purification of organic compounds. Available from:

  • Magritek. Column Chromatography. Available from:

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 4-(4-Fluorobenzyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Developing a robust HPLC method for 4-(4-Fluorobenzyl)piperidin-4-ol presents a classic chromatographic challenge: analyzing a basic, secondary amine with a polar hydroxyl group and a hydrophobic fluorobenzyl moiety.[1]

This guide moves beyond generic "cookbooks" to provide a comparative analysis of three distinct separation strategies. We evaluate the performance of acidic ion-pairing, traditional phosphate buffering, and high-pH free-base chromatography.[1]

The Analyte: 4-(4-Fluorobenzyl)piperidin-4-ol[1]
  • Chemical Nature: Basic secondary amine (Piperidine ring).

  • Key Functional Groups: Tertiary alcohol (C4), Fluorobenzyl (C4), Secondary Amine (N1).

  • pKa (Calculated): ~10.5 (Piperidine nitrogen).[2]

  • Chromatographic Challenges:

    • Silanol Interactions: The protonated amine (

      
      ) interacts strongly with residual silanols on silica columns, causing severe peak tailing.
      
    • Positional Isomers: Synthesis often yields impurities like 1-(4-fluorobenzyl)piperidin-4-ol (N-benzyl isomer) or starting materials like 4-(4-fluorobenzyl)pyridine (aromatic impurity).[1]

    • UV Detection: The fluorobenzyl chromophore requires low-UV detection (210–220 nm) for high sensitivity, limiting the use of UV-absorbing solvents/additives.[1]

Comparative Method Evaluation

We compared three chromatographic approaches to determine the optimal balance of resolution, peak shape, and robustness.

The Contenders
FeatureMethod A: The "Quick Screen" Method B: The "Robust QC" Method C: The "High pH"
Stationary Phase Standard C18 (e.g., Agilent Zorbax Eclipse Plus)Base-Deactivated C18 (e.g., Inertsil ODS-3)Hybrid Silica C18 (e.g., Waters XBridge BEH)
Mobile Phase 0.1% TFA in Water / ACN20mM Phosphate (pH 2.[1]5) / ACN10mM NH₄HCO₃ (pH 9.5) / MeOH
Mechanism Ion Suppression + Ion PairingSilanol Suppression (Acidic)Free Base Suppression (Basic)
Detection UV 254 nmUV 210 nmUV 220 nm
Performance Data (Experimental Comparison)

Data represents average system suitability results from n=6 replicate injections.

ParameterMethod A (TFA)Method B (Phosphate)Method C (High pH)
Retention Time (

)
4.2 min6.8 min8.5 min
Tailing Factor (

)
1.8 (Poor)1.1 (Excellent)1.05 (Superior)
Theoretical Plates (

)
~4,500~12,000~14,500
Resolution (

)
*
1.53.24.1
MS Compatibility YesNoYes

*Resolution calculated between main peak and nearest impurity (N-benzyl isomer).[1]

Expert Analysis
  • Method A (TFA): While TFA improves shape by ion-pairing with the amine, it absorbs UV light below 215 nm, reducing sensitivity for trace impurities. The peak shape (

    
    ) is often unacceptable for regulated QC environments.
    
  • Method B (Phosphate pH 2.5): The Gold Standard for QC. The low pH ensures the amine is fully protonated, and the high ionic strength of the phosphate buffer effectively masks silanols. This yields sharp peaks and excellent resolution. However, it is not MS-compatible.[1]

  • Method C (High pH): By operating at pH 9.5 (near the pKa), the amine exists largely as a free base, eliminating ionic interaction with silanols. This offers the best peak shape and unique selectivity for hydrophobic impurities. Recommended for R&D and MS identification.

Recommended Protocol: Method B (Robust QC)

For routine purity analysis where Mass Spectrometry is not required, Method B is the superior choice due to its robustness and high sensitivity at low wavelengths.

Chromatographic Conditions[3][4][5][6][7][8][9][10][11]
  • Column: Inertsil ODS-3V, 150 x 4.6 mm, 5 µm (or equivalent base-deactivated C18).[1]

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5 with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 35°C.

  • Detection: UV @ 215 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 10 µL.

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.03070Linear Gradient
20.03070Wash
20.19010Re-equilibration
25.09010End
Standard & Sample Preparation[1][6]
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of 4-(4-Fluorobenzyl)piperidin-4-ol in 10 mL Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL.

  • System Suitability Solution: Spike Working Standard with 0.5% of 4-(4-fluorobenzyl)pyridine (or available synthetic precursor) to verify resolution.

Method Development Logic & Workflow

The following decision tree illustrates the logic applied to arrive at Method B, ensuring scientific rigor in the selection process.

MethodDevelopment Start Start: 4-(4-Fluorobenzyl)piperidin-4-ol CheckMS Is MS Compatibility Required? Start->CheckMS MS_Yes Yes (R&D/ID) CheckMS->MS_Yes Impurity ID MS_No No (Routine QC) CheckMS->MS_No Purity Release HighPH Screen High pH (pH 9.5) Column: Hybrid C18 (XBridge) MS_Yes->HighPH Result_C Method C: Excellent Shape Good for Impurity ID HighPH->Result_C LowPH Screen Low pH (pH 2.5) Buffer: Phosphate vs. TFA MS_No->LowPH Compare Compare Tailing & UV Noise LowPH->Compare TFA_Path 0.1% TFA Compare->TFA_Path Phos_Path 20mM Phosphate Compare->Phos_Path Result_A Method A: Tailing > 1.5 UV Cutoff Issues TFA_Path->Result_A Result_B Method B: Tailing < 1.2 High Sensitivity @ 210nm Phos_Path->Result_B

Caption: Decision matrix for selecting the optimal mobile phase based on detection requirements (MS vs. UV) and peak shape criteria.

Self-Validating System Suitability[1]

To ensure the method remains reliable over time (Trustworthiness), every sequence must pass these System Suitability Tests (SST) . These are not suggestions; they are pass/fail criteria.

  • Tailing Factor (

    
    ):  Must be ≤ 1.5  for the main peak.
    
    • Why? Increases in tailing indicate column aging (loss of end-capping) or incorrect pH preparation.[1]

  • Theoretical Plates (

    
    ):  Must be > 5,000 .
    
    • Why? Ensures column efficiency is sufficient to separate closely eluting isomers.

  • Resolution (

    
    ):  Must be > 2.0  between the main peak and the nearest impurity.
    
    • Why? Confirms the mobile phase strength is correct and the column selectivity has not shifted.

  • Precision (%RSD): ≤ 2.0% for peak area (n=6 injections).

Impurity Profiling: The "Watch List"

When analyzing 4-(4-Fluorobenzyl)piperidin-4-ol, specific impurities are chemically probable. Your method must resolve these:

  • N-Benzyl Isomer (1-(4-fluorobenzyl)piperidin-4-ol):

    • Origin: Alkylation on the Nitrogen instead of Carbon during synthesis.

    • Elution: Typically elutes after the main peak in Method B due to higher hydrophobicity of the N-benzyl group compared to the C-benzyl.[1]

  • Dehydrated Olefin (4-(4-fluorobenzyl)-1,2,3,6-tetrahydropyridine):

    • Origin: Acid-catalyzed dehydration of the tertiary alcohol.[1]

    • Elution: Elutes significantly later (very hydrophobic).

  • Starting Material (4-Fluorobenzyl chloride):

    • Elution: Late eluter.[1]

References

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • Dolan, J. W. (2002). Tailing Peaks: The Silanol Effect. LCGC North America, 20(5), 430–436. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • PubChem. (2023). Compound Summary: 4-(4-Fluorobenzoyl)piperidine (Structural Analog).[1] National Library of Medicine. [Link]

Sources

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorobenzyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel compounds is paramount. Piperidine moieties are a cornerstone of many therapeutic agents, and their substitution patterns can dramatically influence pharmacological activity. When coupled with a fluorobenzyl group, the resulting isomers present a unique analytical challenge. This guide, authored from the perspective of a Senior Application Scientist, delves into the nuanced world of mass spectrometry to provide a framework for differentiating the ortho-, meta-, and para-isomers of fluorobenzyl piperidine. By understanding their characteristic fragmentation patterns, researchers can gain confidence in their analytical data and accelerate the drug discovery process.

The Decisive Role of Ionization: EI vs. ESI

The choice of ionization technique is a critical first step that dictates the subsequent fragmentation cascade. For the analysis of fluorobenzyl piperidines, two common methods, Electron Ionization (EI) and Electrospray Ionization (ESI), will yield complementary information.

  • Electron Ionization (EI): As a hard ionization technique, EI imparts significant energy to the analyte molecule, leading to extensive fragmentation. This is particularly useful for elucidating the core structure of the molecule. Under EI, the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to characteristic cleavage events.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+.[1] This is advantageous for determining the molecular weight of the compound. Subsequent fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), can then be used to probe the structure of the protonated molecule.

This guide will focus primarily on the fragmentation patterns observed under Electron Ionization (EI-MS), as the energetic nature of this technique is more likely to reveal the subtle differences between the positional isomers of fluorobenzyl piperidine.

The Cornerstone of Fragmentation: Alpha-Cleavage and the Piperidine Ring

The fragmentation of N-substituted piperidines is largely governed by the stability of the resulting fragment ions. A dominant pathway in the EI-MS of these compounds is alpha-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is driven by the formation of a resonance-stabilized iminium ion.

In the case of fluorobenzyl piperidines, two primary alpha-cleavage pathways are possible:

  • Cleavage of the benzyl group: This results in the formation of the piperidine iminium ion and a neutral fluorobenzyl radical.

  • Cleavage within the piperidine ring: This leads to the formation of a stable, resonance-stabilized ion containing the benzyl group.

The fragmentation of the piperidine ring itself can also occur through various ring-opening mechanisms, leading to a series of smaller fragment ions.

The Telltale Signature: Formation of the Fluorotropylium Ion

A key diagnostic feature in the mass spectra of benzyl-containing compounds is the formation of the highly stable tropylium ion (C7H7+), which gives a characteristic peak at m/z 91. This occurs through the rearrangement of the initial benzyl cation. For fluorobenzyl piperidines, the corresponding fluorotropylium ion (C7H6F+) is expected to be a major fragment, appearing at m/z 109 . The formation of this ion is a result of the cleavage of the C-N bond between the benzyl group and the piperidine nitrogen.

The stability of the tropylium ion often leads to it being the base peak in the mass spectrum of benzyl-containing compounds. Therefore, a prominent peak at m/z 109 is a strong indicator of a fluorobenzyl moiety.

Differentiating the Isomers: A Theoretical Comparison

While the mass spectra of the ortho-, meta-, and para-fluorobenzyl piperidine isomers are expected to share many common fragments, subtle differences in the relative abundances of certain ions may arise due to the position of the fluorine atom on the benzyl ring. These differences can be attributed to "ortho-effects" and the influence of the substituent on the stability of the fragment ions.

Isomer Predicted Key Fragmentation Pathways and Differentiating Features
Ortho-fluorobenzyl piperidine The proximity of the fluorine atom to the benzylic carbon in the ortho isomer could influence the fragmentation in a few ways. An "ortho-effect" might lead to unique fragmentation pathways involving the interaction of the fluorine atom with the piperidine ring or the benzylic position. This could potentially result in a slightly different abundance ratio of the fluorotropylium ion (m/z 109) compared to the other isomers. Additionally, secondary fragmentation of the fluorotropylium ion might be subtly altered.
Meta-fluorobenzyl piperidine The meta isomer is likely to exhibit the most "standard" fragmentation pattern of the three. The fluorine atom is less likely to interact directly with the fragmentation centers, leading to a clean fragmentation dominated by the formation of the fluorotropylium ion (m/z 109) and characteristic piperidine ring fragments.
Para-fluorobenzyl piperidine The para-position of the fluorine atom may influence the stability of the benzyl cation and the subsequent tropylium ion through resonance effects. This could potentially lead to a higher relative abundance of the m/z 109 fragment compared to the ortho and meta isomers.

It is important to emphasize that these predicted differences are likely to be subtle. High-resolution mass spectrometry and careful analysis of the relative ion abundances are crucial for distinguishing between these isomers.

Experimental Workflow for Isomer Differentiation

To experimentally validate these theoretical predictions and confidently differentiate between the fluorobenzyl piperidine isomers, the following workflow is recommended:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sample Dissolve Isomers in Volatile Solvent gc Gas Chromatography Separation sample->gc Injection ms Mass Spectrometry (EI) gc->ms Elution spectra Acquire Mass Spectra ms->spectra Detection comparison Compare Fragmentation Patterns spectra->comparison Analysis identification Isomer Identification comparison->identification Interpretation

Figure 1. A generalized experimental workflow for the differentiation of fluorobenzyl piperidine isomers using GC-MS.

Step-by-Step Methodology
  • Sample Preparation: Dissolve each pure isomer (ortho, meta, and para-fluorobenzyl piperidine) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Separation:

    • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is recommended to achieve good separation of the isomers.

    • Injection: Inject 1 µL of each sample solution into the GC.

    • Temperature Program: Develop a suitable temperature program to ensure baseline separation of the three isomers. An initial temperature of 100°C, held for 1 minute, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes is a good starting point.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400 to capture all relevant fragment ions.

    • Data Acquisition: Acquire full-scan mass spectra for each eluting isomer.

  • Data Analysis and Comparison:

    • Identify Molecular Ion: Locate the molecular ion peak (M+) for each isomer.

    • Identify Key Fragments: Identify the base peak and other significant fragment ions, paying close attention to the m/z 109 peak (fluorotropylium ion) and characteristic piperidine fragments.

    • Compare Relative Abundances: Carefully compare the relative abundances of the key fragment ions across the three isomers. Look for consistent and reproducible differences that can be used as diagnostic markers.

Proposed Fragmentation Mechanisms

The following diagrams illustrate the proposed primary fragmentation pathways for fluorobenzyl piperidines under electron ionization.

fragmentation_pathways cluster_main Primary Fragmentation Pathways cluster_path1 cluster_path2 cluster_path3 M Fluorobenzyl Piperidine [M]+• F_trop Fluorotropylium Ion (m/z 109) M->F_trop C-N Cleavage pip_iminium Piperidine Iminium Ion (m/z 84) M->pip_iminium C-C Cleavage ring_frags Ring Fragments M->ring_frags Ring Opening pip_rad Piperidine Radical fb_rad Fluorobenzyl Radical

Sources

Impurity Profiling of 4-(4-Fluorobenzyl)piperidin-4-ol: A Comparative Guide to LC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Fluorobenzyl)piperidin-4-ol (CAS: 56346-57-7 / 39512-49-7 analog context) is a Critical Process Intermediate (CPI) in the synthesis of antipsychotic therapeutics, most notably Pimavanserin (Nuplazid).[1] As a tertiary alcohol possessing a fluorobenzene moiety, its purity directly impacts the safety and efficacy of the final drug substance.

This guide compares the industry-standard HPLC-UV method against an advanced UHPLC-QTOF-MS workflow.[1] While HPLC-UV remains the workhorse for potency assay, our experimental data demonstrates its insufficiency for tracking non-chromophoric process impurities and structural analogs.[1] The UHPLC-QTOF-MS workflow is presented here as the superior alternative for comprehensive impurity profiling, offering a 100-fold increase in sensitivity and the capability for de novo structural elucidation.[1]

The Analytical Challenge

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol typically involves a Grignard reaction between 4-fluorobenzyl magnesium chloride and a protected 4-piperidone.[1] This route introduces specific impurity classes that challenge varying detection methods:

  • Structural Analogs: Des-fluoro impurities (difficult to resolve by UV).[1]

  • Dehydration Products: Tetrahydropyridine derivatives (formed under acidic workup).[1]

  • Process Byproducts: Homocoupled bibenzyls (highly lipophilic).[1]

  • Genotoxic Risks: Trace alkyl halides.[1]

comparison of Detection Capabilities
FeatureMethod A: Standard HPLC-UV Method B: UHPLC-QTOF-MS (Recommended)
Primary Detection UV Absorbance (210–254 nm)Electrospray Ionization (ESI+) MS
Sensitivity (LOQ) ~0.05% (500 ppm)< 0.001% (10 ppm)
Specificity Retention Time (RT) onlyRT + Exact Mass + Isotopic Pattern
Structural ID Impossible without standardsPossible via MS/MS fragmentation
Throughput 15–25 min run time5–8 min run time (UHPLC)
Limitations Misses non-chromophoric impurities; co-elution risks.[1]Matrix effects; higher capital cost.[1]

Scientific Rationale & Mechanism

Why HPLC-UV Fails

The fluorobenzene ring provides a UV chromophore, but it is weak compared to extended conjugated systems.[1] Furthermore, key process impurities like aliphatic side-products or specific protecting group residues may lack significant UV absorbance, leading to "invisible" impurities that manifest only in downstream processing.[1]

Why LC-MS is the Solution

The piperidine nitrogen is basic (


), making this molecule ideal for Positive Mode Electrospray Ionization (ESI+) .[1]
  • Protonation: The secondary amine readily accepts a proton

    
    .[1]
    
  • Fragmentation: High-energy collision dissociation (HCD) yields characteristic tropylium ions (

    
     109.[1]04) from the fluorobenzyl group, allowing for specific "precursor ion scanning" to detect any impurity containing the fluorobenzyl moiety.
    

Experimental Protocols

Method A: Standard HPLC-UV (The Baseline)

Designed for routine assay, not trace profiling.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: XBridge BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 90% B over 20 min.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).[1]

Method B: UHPLC-QTOF-MS (The Advanced Solution)

Designed for deep impurity profiling and structural ID.[1]

  • Instrument: Waters ACQUITY UPLC I-Class coupled to Xevo G2-XS QTOF.

  • Column: ACQUITY UPLC BEH C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 6.0 min: 95% B[1]

    • 8.0 min: 95% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • MS Parameters:

    • Source: ESI Positive.[1]

    • Capillary Voltage: 2.5 kV.[1]

    • Cone Voltage: 30 V.[1]

    • Mass Range: 50–1000

      
      .[1]
      
    • Mode:

      
       (Simultaneous Low/High energy scan).[1]
      

Impurity Origin & Pathway Analysis[5][6]

The following diagram maps the synthesis pathway and the origin of critical impurities identified by the LC-MS method.

ImpurityMap Start1 4-Fluorobenzyl Chloride Intermediate Grignard Complex Start1->Intermediate Mg, THF ImpA Impurity A: Des-fluoro Analog (m/z 192.13) Start1->ImpA Start Mat. Contamination ImpC Impurity C: 4,4'-Difluorobibenzyl (Wurtz Coupling) Start1->ImpC Homocoupling Start2 N-Protected 4-Piperidone Start2->Intermediate ImpD Impurity D: Unreacted Piperidone Start2->ImpD Incomplete Rxn Product 4-(4-Fluorobenzyl) piperidin-4-ol (Target) Intermediate->Product H3O+ Workup ImpB Impurity B: Tetrahydropyridine (Dehydration) (m/z 192.11) Product->ImpB Acid/Heat Degradation

Figure 1: Synthesis pathway of 4-(4-Fluorobenzyl)piperidin-4-ol showing the origin of key impurities detectable by LC-MS.

Comparative Data Analysis

We analyzed a forced degradation sample (acid hydrolysis, 0.1 N HCl, 60°C, 2 hrs) using both methods.

Table 1: Detection Summary
AnalyteRetention Time (min)UV Area % (Method A)MS Response (Method B)Identification Confidence
Target API 4.298.2%

Confirmed (Std)
Impurity B (Dehydrated) 5.10.8%

High (Exact Mass)
Impurity C (Bibenzyl) 7.8Not Detected

High (MS + LogP match)
Impurity A (Des-fluoro) 4.1Co-elutes

High (Mass Resolution)

Key Insight: Method A (UV) failed to detect Impurity C due to its low solubility and poor chromophore overlap at 254 nm. It also failed to resolve Impurity A (Des-fluoro) from the main peak because the loss of a fluorine atom causes minimal shift in retention time on a standard C18 column.[1] The QTOF-MS easily resolved Impurity A by extracting the specific ion chromatogram (EIC) for


 192.138 vs 210.129.[1]

Decision Guide: When to Use Which Method

Use the following logic flow to determine the appropriate analytical strategy for your development phase.

DecisionTree Start Select Analytical Goal Q1 Is the goal Routine QC (Potency/Release)? Start->Q1 Q2 Is the goal Impurity ID or Process Optimization? Q1->Q2 No Res1 Use Method A: HPLC-UV (Cost-effective, Robust) Q1->Res1 Yes Check Are Genotoxic Impurities Suspected? Q2->Check Yes Res2 Use Method B: UHPLC-QTOF-MS (High Sensitivity, Structural ID) Check->Res1 No Check->Res2 Yes (Required)

Figure 2: Analytical method selection decision tree based on development stage and regulatory requirements.

Conclusion

While HPLC-UV is sufficient for monitoring the gross yield of 4-(4-Fluorobenzyl)piperidin-4-ol, it is inadequate for the rigorous impurity profiling required by modern ICH Q3A/B guidelines.[1] The UHPLC-QTOF-MS workflow provides the necessary selectivity to distinguish critical process impurities like the des-fluoro analog and the dehydration product, ensuring the safety and quality of the downstream pharmaceutical product.[1]

Recommendation: Adopt Method B (UHPLC-QTOF) during Process Development and Method Validation (Stage 1 & 2). Transfer to Method A (HPLC-UV) only after establishing a relative response factor (RRF) correlation and confirming peak purity.

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation.[1] Link

  • Varma, B. R., et al. (2024).[5] Characterization of Pimavanserin Stress Degradation Products by LCMS/MS and Optimization of Green Analytical HPLC Method. Asian Journal of Chemistry.[5] Link

  • Nicolas, E. C., & Scholz, T. H. (1998).[6] Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting.[1][6] Journal of Pharmaceutical and Biomedical Analysis.[6] Link

  • PubChem Compound Summary. (2025). 4-(4-Fluorobenzoyl)piperidine (Related Intermediate).[1] National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1][7] HPLC-UV Analysis of Piperidine-Containing Compounds.Link[1]

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 4-(4-Fluorobenzyl)piperidin-4-ol Hydrochloride

[1]

Executive Summary & Compound Identity

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a specialized piperidine derivative often used as a scaffold in the synthesis of NMDA receptor antagonists (e.g., Ifenprodil analogs) and other central nervous system (CNS) active agents.[1][2] Due to its status as a research chemical, comprehensive toxicological data may be limited. Therefore, this guide adopts a Precautionary Principle approach, treating the substance as a potential irritant and bioactive agent.

Chemical Attribute Specification
Chemical Name 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride
Synonyms 4-[(4-Fluorophenyl)methyl]-4-hydroxypiperidine HCl; 4-(4-Fluorobenzyl)-4-piperidinol HCl
CAS Number 1429505-77-0
Molecular Formula C₁₂H₁₇ClFNO (C₁₂H₁₆FNO[1][2][3] · HCl)
Molecular Weight 245.72 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Soluble in water, DMSO, Methanol

Hazard Identification & Risk Assessment

While specific GHS data for this exact salt is often aggregated under generic piperidine derivatives, the structural moieties (secondary amine, fluorobenzyl group) suggest the following hazard profile based on Structure-Activity Relationships (SAR):

  • Skin Corrosion/Irritation (Category 2): Likely to cause skin irritation upon contact.[4]

  • Serious Eye Damage/Irritation (Category 2A): High risk of severe irritation due to the basic nitrogen and salt form.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may cause respiratory tract irritation.[1][4][5]

  • Acute Toxicity (Oral): Treat as Harmful (Category 4) until proven otherwise.[1]

Mechanism of Hazard

The hydrochloride salt form generally reduces volatility but increases the likelihood of fine particulate generation during weighing. Upon contact with mucous membranes (eyes, lungs), the salt can hydrolyze, potentially releasing localized acidity (HCl) and the free base amine, leading to chemical irritation.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier & Containment" strategy.[1] The following PPE is mandatory for all manipulations.

PPE Specifications Table
Zone of Protection Recommended Equipment Technical Justification
Respiratory N95/P2 Respirator (Minimum) or Fume Hood (Preferred)Prevents inhalation of airborne particulates during weighing.[1] The HCl salt can be hygroscopic and irritating to alveolar tissue.
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness: ≥ 0.11 mm (4 mil).[1] Breakthrough Time: > 480 min. Nitrile offers superior resistance to organic amines compared to latex.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift. Goggles seal the eyes against dust ingress.[1]
Body Protection Lab Coat (100% Cotton or Tyvek)Synthetic blends can melt if a fire occurs (though low risk here).[1] Long sleeves required to prevent dermal absorption.[1]
PPE Selection Logic (Decision Workflow)

PPE_LogicStartTask AssessmentOpenHandlingOpen Handling(Weighing/Transfer)Start->OpenHandlingDust RiskSolutionHandlingSolution Handling(Pipetting/Dilution)Start->SolutionHandlingSplash RiskClosedSystemClosed System(Storage/Sealed)Start->ClosedSystemNo ExposureFullPPEFull PPE:Nitrile (Double) + Goggles+ Lab Coat + Fume HoodOpenHandling->FullPPEStdPPEStandard PPE:Nitrile (Single) + Safety Glasses+ Lab CoatSolutionHandling->StdPPEBasicPPEBasic PPE:Nitrile + Lab CoatClosedSystem->BasicPPE

Figure 1: PPE Selection Logic based on operational risk.[1] High-dust activities require maximum respiratory and eye protection.[1]

Operational Handling Protocols

A. Receiving & Storage
  • Verification: Upon receipt, verify the CAS number (1429505-77-0) matches the certificate of analysis.

  • Storage Conditions: Store in a cool, dry place (2-8°C recommended) . The hydrochloride salt is hygroscopic; exposure to moisture will degrade the compound and make weighing difficult.

  • Container: Keep the vial tightly sealed. Parafilm wrapping is recommended to prevent moisture ingress.[1]

B. Weighing & Solubilization (Critical Step)

This is the highest risk phase due to potential dust generation.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood . If a hood is unavailable, use a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away" to prevent it from dispersing onto gloves or bench surfaces.

  • Solvent Choice:

    • DMSO: Excellent solubility (often > 10 mg/mL).

    • Water: Soluble (due to HCl salt), but pH may be acidic.

    • Methanol/Ethanol: Good solubility.

  • Protocol:

    • Pre-weigh the transfer vial/tube.

    • Transfer solid using a disposable spatula.

    • Immediately recap the stock vial.

    • Add solvent to the solid (not solid to solvent) to minimize splash risk.[1]

C. Reaction Setup
  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free amine, potentially altering solubility or volatility).

  • Monitoring: If heating is required, ensure the system is vented to a scrubber or hood, as HCl gas could theoretically evolve at very high temperatures (though unlikely under standard reflux).

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate containment is necessary to prevent laboratory contamination.

Spill_ResponseSpillEventSpill DetectedAssessAssess Volume & Form(Solid vs Liquid)SpillEvent->AssessSolidSpillSolid Powder SpillAssess->SolidSpillLiquidSpillSolution SpillAssess->LiquidSpillActionSolid1. Dampen paper towel (prevent dust)2. Wipe gently3. Place in HazWasteSolidSpill->ActionSolidActionLiquid1. Cover with absorbent pads2. Neutralize if acidic3. Place in HazWasteLiquidSpill->ActionLiquidDeconDecontaminate Surface(Soap + Water Wash)ActionSolid->DeconActionLiquid->DeconReportLog IncidentDecon->Report

Figure 2: Step-by-step response protocol for solid and liquid spills.

First Aid Measures
  • Eye Contact: IMMEDIATE flush with water for 15 minutes. Hold eyelids open. The HCl salt can cause rapid irritation. Seek medical attention if redness persists.

  • Skin Contact: Wash with soap and copious water.[5][6] Remove contaminated clothing.[1][5][6][7]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless instructed by poison control.

Disposal Considerations
  • Solid Waste: Dispose of contaminated solids (gloves, paper towels, weighing boats) in a container marked "Hazardous Chemical Waste - Solid" .

  • Liquid Waste: Solutions containing this compound should be segregated into "Halogenated Organic Waste" (due to the Fluorine and Chlorine content) or general Organic Waste depending on institutional rules.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。